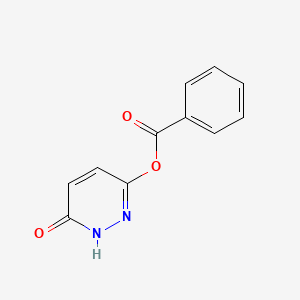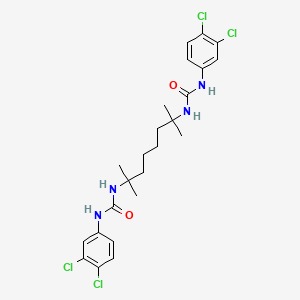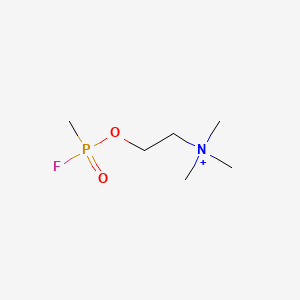
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a complex organic compound that features a trifluoroacetamide group attached to a phenyl ring, which is further substituted with a tetrahydro-1,2,4-triazin-3-thione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the trifluoroacetamide group and the construction of the triazin-3-thione ring system. Common synthetic routes may involve:
Formation of Trifluoroacetamide Group: This can be achieved by reacting trifluoroacetic anhydride with an appropriate amine under controlled conditions.
Construction of Triazin-3-thione Ring: This step may involve cyclization reactions using thiourea and other reagents to form the triazin-3-thione core.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazin-3-thione ring.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazin-3-thione to a triazin-3-ol.
Substitution: The phenyl ring and piperazine moieties may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials with unique properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Polymer Synthesis: Utilized in the synthesis of specialized polymers with desired characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)
- Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)
Uniqueness
This compound is unique due to its specific structural features, such as the trifluoroacetamide group and the triazin-3-thione ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
134793-44-5 |
|---|---|
Fórmula molecular |
C21H27F3N8O2S |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-[5-oxo-2,4-bis(piperazin-1-ylmethyl)-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H27F3N8O2S/c22-21(23,24)19(34)27-16-4-2-1-3-15(16)17-18(33)31(13-29-9-5-25-6-10-29)20(35)32(28-17)14-30-11-7-26-8-12-30/h1-4,25-26H,5-14H2,(H,27,34) |
Clave InChI |
OHPXJIBYAMBDJM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CN2C(=O)C(=NN(C2=S)CN3CCNCC3)C4=CC=CC=C4NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)










![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
